An In-depth Technical Guide to p-(1,1-Dimethylheptyl)phenol (CAS 30784-30-6)
An In-depth Technical Guide to p-(1,1-Dimethylheptyl)phenol (CAS 30784-30-6)
A Note to the Researcher: This document provides a comprehensive technical overview of p-(1,1-Dimethylheptyl)phenol, a significant isomer of branched nonylphenols. As a Senior Application Scientist, my goal is to synthesize the available scientific knowledge into a practical guide for researchers, scientists, and drug development professionals. This guide delves into the synthesis, mechanism of action, toxicological profile, and analytical methodologies pertinent to this compound, with a focus on the causality behind experimental choices and the importance of isomer-specific analysis.
Introduction: The Significance of Isomer-Specific Analysis
p-(1,1-Dimethylheptyl)phenol is a branched isomer of technical nonylphenol (tNP), a class of compounds known for their widespread industrial use and environmental persistence.[1][2] The unique structure of the 1,1-dimethylheptyl group, with its bulky alpha-substituents, confers specific properties to this isomer, notably enhanced recalcitrance to biodegradation and potentially increased estrogenic activity compared to other nonylphenol isomers.[1] This makes p-(1,1-Dimethylheptyl)phenol a critical reference standard for researchers investigating the isomer-specific environmental occurrence, fate, and toxicology of alkylphenols.[1] Understanding the distinct characteristics of individual isomers is paramount for accurate risk assessment and the development of targeted toxicological and pharmacological studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of p-(1,1-Dimethylheptyl)phenol is fundamental for its handling, analysis, and the interpretation of its biological and environmental interactions.
| Property | Value | Source |
| CAS Number | 30784-30-6 | [1] |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| IUPAC Name | 4-(1,1-dimethylheptyl)phenol | |
| Synonyms | p-tert-Nonylphenol, 4-(2-Methyloctan-2-yl)phenol | |
| Boiling Point | 128-129 °C at 0.7 Torr | [1] |
| Predicted pKa | 10.17 ± 0.15 | [1] |
| Predicted Density | 0.929 ± 0.06 g/cm³ | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of p-(1,1-Dimethylheptyl)phenol is typically achieved through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the introduction of the 1,1-dimethylheptyl group onto the phenol ring, predominantly at the para position due to steric hindrance at the ortho positions.
Synthesis Protocol: Friedel-Crafts Alkylation
This protocol describes a general laboratory-scale synthesis. Researchers should optimize reaction conditions based on available starting materials and equipment.
Reactants:
-
Phenol
-
2-Methyl-2-octanol or a corresponding alkene (e.g., 2-methyl-1-octene)
-
Lewis Acid Catalyst (e.g., anhydrous Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃))
-
Anhydrous solvent (e.g., Dichloromethane, Carbon Disulfide)
Step-by-Step Methodology:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the Lewis acid catalyst in the anhydrous solvent under an inert atmosphere.
-
Reactant Addition: Slowly add a solution of phenol and the alkylating agent (2-methyl-2-octanol or 2-methyl-1-octene) in the anhydrous solvent to the catalyst suspension at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water or dilute hydrochloric acid to decompose the catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Strategy
The crude product will likely contain a mixture of ortho and para isomers, as well as unreacted starting materials. Purification is crucial for obtaining the desired p-(1,1-Dimethylheptyl)phenol isomer.
Methodology: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Elution: Apply the concentrated crude product to the top of the column and elute with the chosen mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure para-isomer.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified p-(1,1-Dimethylheptyl)phenol.
Caption: Workflow for the synthesis and purification of p-(1,1-Dimethylheptyl)phenol.
Mechanism of Action as an Endocrine Disruptor
p-(1,1-Dimethylheptyl)phenol is classified as a potential endocrine-disrupting compound (EDC).[3] Its primary mechanism of endocrine disruption is believed to be through its interaction with the estrogen receptor (ER), acting as a xenoestrogen.
Estrogen Receptor Binding and Activation
The phenolic hydroxyl group and the hydrophobic alkyl chain of p-(1,1-Dimethylheptyl)phenol are key structural features that enable its binding to the ligand-binding domain of the estrogen receptor.[4] This binding can mimic the action of the natural hormone, 17β-estradiol, leading to the activation of estrogen-responsive genes and subsequent physiological effects.
Studies on various nonylphenol isomers have shown that the structure of the alkyl chain significantly influences estrogenic potency.[5][6] Isomers with a bulky, tertiary α-carbon in the alkyl chain, such as the 1,1-dimethylheptyl group, tend to exhibit greater estrogenic activity.[1] While no significant differences in binding affinities for the human estrogen receptor alpha (hERα) were found among several nonylphenol isomers, their ability to induce an estrogenic response varied, suggesting that some isomers act as partial agonists or even antagonists.[3]
Caption: Simplified signaling pathway of p-(1,1-Dimethylheptyl)phenol as a xenoestrogen.
Experimental Protocol: E-SCREEN Assay for Estrogenic Activity
The E-SCREEN (Estrogen-Sensitive Proliferation) assay is a widely used in vitro method to assess the estrogenic activity of chemicals by measuring their ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[7][8][9]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran treated FBS (to remove endogenous steroids)
-
p-(1,1-Dimethylheptyl)phenol (test compound)
-
17β-Estradiol (positive control)
-
Appropriate solvent for the test compound (e.g., ethanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate at a low density in regular cell culture medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with a medium containing charcoal-dextran treated FBS to deprive the cells of estrogenic stimuli. Incubate for 24-48 hours.
-
Treatment: Prepare serial dilutions of p-(1,1-Dimethylheptyl)phenol and 17β-estradiol in the hormone-deprived medium. Add the treatment solutions to the respective wells. Include a solvent control.
-
Incubation: Incubate the cells for 6 days, allowing for cell proliferation.
-
Cell Proliferation Measurement: At the end of the incubation period, quantify the cell number in each well using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
Data Analysis: Plot the cell number against the concentration of the test compound and the positive control. The proliferative effect of p-(1,1-Dimethylheptyl)phenol is compared to that of 17β-estradiol to determine its relative estrogenic potency.
Toxicological Profile and Safety Considerations
p-(1,1-Dimethylheptyl)phenol is classified as a hazardous substance, primarily due to its potential to cause serious eye damage.[1] As a member of the nonylphenol isomer group, it is also associated with broader toxicological concerns, including endocrine disruption.
Acute Toxicity: While specific LD50 values for p-(1,1-Dimethylheptyl)phenol in mammals are not readily available in the reviewed literature, a study on the 353-nonylphenol isomer in zebrafish embryos reported an EC50 for lethal endpoints of 6.7 mg/L.[10] For branched nonylphenol mixtures, the oral LD50 in rats is greater than 2000 mg/kg bw.
Subchronic Toxicity: A 90-day study in rats with a para-nonylphenol mixture (CASRN 84852-15-3) established a No-Observed-Adverse-Effect Level (NOAEL) of 650 ppm in the diet, corresponding to approximately 50 mg/kg/day.[11]
Safety Precautions: Due to its classification as causing serious eye damage, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling p-(1,1-Dimethylheptyl)phenol.[1] Work should be conducted in a well-ventilated area or a fume hood.
Analytical Methodologies
Accurate quantification of p-(1,1-Dimethylheptyl)phenol, often in complex environmental or biological matrices, is essential for exposure assessment and mechanistic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
HPLC with Fluorescence Detection (HPLC-FLD)
This method offers high sensitivity and is suitable for the analysis of alkylphenols in aqueous samples.
Sample Preparation (Water Sample):
-
Extraction: Perform a liquid-liquid extraction of the water sample with a suitable organic solvent, such as dichloromethane, at a slightly acidic pH (3.0-3.5).[12]
-
Concentration: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.[12]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[12]
-
Flow Rate: Approximately 1.0 mL/min.[12]
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for alkylphenols (e.g., Ex: 225 nm, Em: 310 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation of isomers and definitive identification based on mass spectra.
Sample Preparation (Food or Tissue Sample):
-
Extraction: Employ a method suitable for the matrix, such as Soxhlet extraction or solvent extraction after dissolution.[13]
-
Clean-up: Use solid-phase extraction (SPE) or column chromatography (e.g., on deactivated alumina) to remove interfering matrix components.[13]
-
Derivatization (Optional but Recommended): Derivatize the phenolic hydroxyl group (e.g., by silylation) to improve volatility and chromatographic peak shape.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to achieve separation of the various nonylphenol isomers.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aminer.org [aminer.org]
- 8. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute toxicity of 353-nonylphenol and its metabolites for zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subchronic toxicity (90-day) study with para-nonylphenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]
